N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-15-8-10-16(11-9-15)13-21-18(25)12-19-23-24-20(26-19)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCIVKVKIOYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a novel compound that incorporates a 1,3,4-thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.38 g/mol
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- The compound has demonstrated promising cytotoxic activity against MCF-7 cells with an IC50 value of approximately 0.084 ± 0.020 mmol/L and against A549 cells with an IC50 value of about 0.034 ± 0.008 mmol/L .
-
Mechanisms of Action
- The anticancer activity is believed to be mediated through multiple mechanisms including:
- Inhibition of Aromatase : The compound has shown aromatase inhibitory activity which is crucial for estrogen-dependent tumors .
- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- The anticancer activity is believed to be mediated through multiple mechanisms including:
Table 1: Summary of Anticancer Activity Data
Detailed Research Findings
A study published in Acta Pharmaceutica evaluated a series of thiadiazole derivatives for their anticancer properties. Among these compounds, those similar to this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The study utilized MTT assays to determine cell viability and established a correlation between structural modifications and biological activity .
Another research highlighted the role of the thiadiazole moiety in enhancing the selectivity towards cancer cells while minimizing toxicity to normal cells (e.g., NIH3T3 mouse embryonic fibroblast cells). This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5e) increase polarity but may reduce cell permeability. Benzyl/ethylbenzyl groups (e.g., 5h) improve lipophilicity, aiding in target binding.
- Yield and Synthesis : Benzylthio derivatives (e.g., 5h ) exhibit higher yields (88%) compared to ethylthio or chlorobenzyl analogues, suggesting favorable reaction kinetics for bulky substituents .
Anticancer Activity
- Compound 4y: Displays IC50 values of 0.034 ± 0.008 mmol L⁻¹ (A549 lung cancer) and 0.084 ± 0.020 mmol L⁻¹ (MCF-7 breast cancer), outperforming cisplatin. Its p-tolylamino group likely engages in hydrophobic interactions with kinase active sites .
- Compounds 3 and 8 (): Exhibit 92.36% and 86.52% Akt inhibition , respectively, via π-π interactions and hydrogen bonding. The nitro groups in these compounds enhance electron-deficient character, contrasting with the methyl group in the target compound’s o-tolyl substituent .
Antimicrobial and Antiproliferative Effects
- Compound 5c (): Features a methylbenzylthio group and shows moderate antimicrobial activity. The acetamide linker may facilitate membrane disruption .
- Compounds 4g–4j (): Benzothiazole-thiadiazole hybrids demonstrate antiproliferative activity via ureido-mediated hydrogen bonding. Their IC50 values (e.g., 4j: 261–263°C melting point) correlate with structural rigidity .
Molecular Docking and Mechanism
Q & A
Q. What are the recommended synthetic protocols for preparing N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:
Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions to form the 1,3,4-thiadiazole ring.
Acetamide Linkage : Coupling the thiadiazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., triethylamine) in aprotic solvents like DMF or toluene.
Substituent Introduction : The o-tolylamino group is introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Q. How is structural elucidation performed for this compound and its intermediates?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretches ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in o-tolyl group at δ ~6.8–7.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Elemental Analysis : Confirms C, H, N, S composition within ±0.4% deviation .
Q. What in vitro models are used for initial anticancer activity screening?
- Methodological Answer :
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and non-cancer NIH3T3 (fibroblasts) for selectivity assessment.
- Assay Protocol :
Dose-Response Curves : Test compounds at concentrations ranging from 0.01–100 µM for 48–72 hours.
Viability Measurement : Use MTT or SRB assays to calculate IC50 values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Substituent Variation : Replace the o-tolylamino group with p-tolyl, halogenated, or electron-withdrawing groups to modulate potency. For example, p-tolyl derivatives showed enhanced cytotoxicity (IC50 = 0.034 mM in A549) compared to o-tolyl analogs .
- Backbone Modifications : Introduce sulfonyl or trifluoromethyl groups to improve metabolic stability (see Table 1) .
Table 1 : SAR Summary for Thiadiazole Derivatives
| Substituent | IC50 (MCF-7, mM) | Selectivity (NIH3T3) |
|---|---|---|
| o-Tolylamino | 0.084 | >10-fold |
| p-Tolylamino | 0.062 | >15-fold |
| 4-Fluorophenyl | 0.049 | >8-fold |
Q. How can computational methods resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Molecular Docking : Identify binding poses in target proteins (e.g., VEGFR-2 or BRAF kinase) to explain potency variations. For instance, 4j (IC50 = 0.049 mM) showed stronger hydrogen bonding with VEGFR-2 than 4g .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity. FEP-guided optimization improved BBB penetration in NMDA receptor antagonists by >50% .
- Statistical Validation : Use ANOVA or multivariate analysis to assess assay variability (e.g., cell passage number, serum batch effects) .
Q. What strategies improve pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Tuning : Introduce cyclohexylmethyl or benzothiazole groups to enhance logP values. Derivatives with logP >3.5 showed 2-fold higher BBB permeability in murine models .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve oral bioavailability .
- In Silico Prediction : Tools like SwissADME or MOE estimate permeability (e.g., 4i predicted to have high Caco-2 permeability) .
Q. How are metabolic stability and off-target effects evaluated for this compound?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure half-life (t½). For example, 4y showed t½ >60 minutes, indicating moderate stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 (e.g., IC50 >10 µM suggests low risk) .
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target inhibition (e.g., 4h inhibited Src kinase at IC50 = 0.12 µM) .
Data Contradiction Analysis
Q. How to address discrepancies in IC50 values reported for similar derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell density, incubation time, and control baselines. For example, MCF-7 IC50 varied by 30% between labs due to differing serum concentrations .
- Structural Verification : Reconfirm batch purity via HPLC (≥95%) and XRD crystallography to rule out polymorphic effects .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to derive consensus IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
